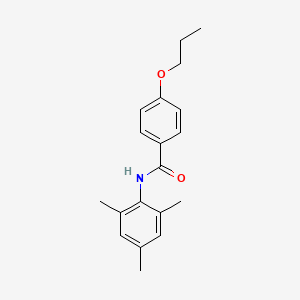![molecular formula C13H12Cl2N2O2S B4412237 2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
説明
2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is commonly referred to as Dicloxacillin, which is a semi-synthetic antibiotic that is used to treat bacterial infections.
作用機序
Dicloxacillin belongs to the class of antibiotics known as beta-lactams, which act by inhibiting the activity of PBPs. PBPs are enzymes that are involved in the synthesis of bacterial cell walls. Dicloxacillin binds to the active site of PBPs and prevents them from catalyzing the transpeptidation reaction, which is necessary for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening and eventual rupture of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
Dicloxacillin has been shown to have a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. It is not effective against Gram-negative bacteria due to the presence of an outer membrane that prevents the drug from reaching the bacterial cell wall.
実験室実験の利点と制限
Dicloxacillin is a widely used antibiotic in laboratory experiments due to its broad spectrum of activity against Gram-positive bacteria. It is relatively inexpensive and readily available, making it an attractive option for researchers. However, it has limited efficacy against Gram-negative bacteria and can lead to the development of antibiotic resistance.
将来の方向性
There are several future directions for the research and development of Dicloxacillin. One area of focus is the development of new beta-lactam antibiotics that are effective against Gram-negative bacteria. Another area of research is the development of novel antibacterial agents that target alternative pathways in bacterial cell wall synthesis. Additionally, there is a need for further research into the mechanisms of antibiotic resistance and the development of strategies to combat this growing problem.
科学的研究の応用
Dicloxacillin has been widely used in scientific research due to its antibacterial properties. It is commonly used to study the mechanism of action of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Dicloxacillin inhibits the activity of PBPs, which leads to the disruption of bacterial cell wall synthesis and ultimately, bacterial cell death. This makes Dicloxacillin an important tool for studying bacterial cell wall synthesis and the development of new antibacterial agents.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-4-12(17-19-8)16-13(18)7-20-6-9-2-3-10(14)11(15)5-9/h2-5H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDHXINVCLMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4412202.png)
![2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4412212.png)
![methyl [(9-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4412224.png)
![2-[(4-chlorobenzyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4412225.png)
![9-(3-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4412240.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B4412243.png)
![2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4412244.png)
![N-[2-(4-chlorophenyl)ethyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4412248.png)
![3-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4412267.png)